molecular formula C7H13N3S B8451479 N-Cyano-N'-(1,1-dimethylpropyl)thiourea

N-Cyano-N'-(1,1-dimethylpropyl)thiourea

Cat. No.: B8451479
M. Wt: 171.27 g/mol
InChI Key: RBQSJLUMDWHCQB-UHFFFAOYSA-N
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Description

N-Cyano-N'-(1,1-dimethylpropyl)thiourea is a thiourea derivative characterized by a cyano (-C≡N) group attached to one nitrogen atom and a branched 1,1-dimethylpropyl (tert-pentyl) group on the adjacent nitrogen. Its molecular formula is C₇H₁₃N₃S, with a molecular weight of 171.26 g/mol. The compound’s structure (Fig. 1) features a thiourea core (S=C(NR₁)(NR₂)), where R₁ = -CN and R₂ = -(CH₂)₂C(CH₃)₂.

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

1-cyano-3-(2-methylbutan-2-yl)thiourea

InChI

InChI=1S/C7H13N3S/c1-4-7(2,3)10-6(11)9-5-8/h4H2,1-3H3,(H2,9,10,11)

InChI Key

RBQSJLUMDWHCQB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=S)NC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Thiourea derivatives vary widely in properties based on substituent groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R₁/R₂) LogP* Key Applications
N-Cyano-N'-(1,1-dimethylpropyl)thiourea C₇H₁₃N₃S 171.26 Cyano / 1,1-dimethylpropyl ~2.1 Hypothesized: Catalyst, intermediate
N-Cyano-N'-(4-cyanophenyl)thiourea C₉H₆N₄S 202.24 Cyano / 4-cyanophenyl ~1.8 Organic synthesis intermediate
N-(1,1-Dimethylethyl)-N'-(2-methylphenyl)thiourea C₁₂H₁₈N₂S 222.35 tert-Butyl / 2-methylphenyl 4.35 Industrial chemical intermediate
Thiourea,N-(2,2-dimethylpropyl)-N'-phenyl- C₁₂H₁₈N₂S 222.35 Neopentyl / Phenyl 4.35 Research reagent, material science
Thiourea, N-phenyl-N'-(3-phenylpropyl) C₁₆H₁₈N₂S 278.40 Phenyl / 3-phenylpropyl 5.2 Pharmacological studies

*LogP values estimated based on substituent contributions.

Key Observations:

Electronic Effects: The cyano group in the target compound is strongly electron-withdrawing, reducing electron density at the thiourea core compared to aryl or alkyl substituents. Aryl-substituted analogs (e.g., phenyl or 2-methylphenyl) exhibit greater resonance stabilization, reducing reactivity but improving thermal stability .

Lipophilicity: The tert-pentyl group (1,1-dimethylpropyl) in the target compound contributes to moderate lipophilicity (LogP ~2.1), balancing the polar cyano group.

Neopentyl (2,2-dimethylpropyl) analogs face similar challenges .

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